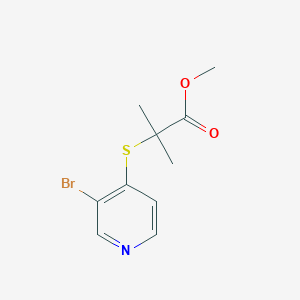
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate typically involves the reaction of 3-bromopyridine-4-thiol with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the thioester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (DMF, DMSO).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (lithium aluminum hydride).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It can be employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Wirkmechanismus
The mechanism of action of Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-((3-chloropyridin-4-yl)thio)-2-methylpropanoate
- Methyl 2-((3-fluoropyridin-4-yl)thio)-2-methylpropanoate
- Methyl 2-((3-iodopyridin-4-yl)thio)-2-methylpropanoate
Uniqueness
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate is unique due to the presence of the bromine atom, which can engage in specific interactions, such as halogen bonding, that are not possible with other halogens. This property can influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in medicinal chemistry and chemical biology .
Eigenschaften
Molekularformel |
C10H12BrNO2S |
|---|---|
Molekulargewicht |
290.18 g/mol |
IUPAC-Name |
methyl 2-(3-bromopyridin-4-yl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C10H12BrNO2S/c1-10(2,9(13)14-3)15-8-4-5-12-6-7(8)11/h4-6H,1-3H3 |
InChI-Schlüssel |
SICYILJZVRDQEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OC)SC1=C(C=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12327499.png)
![1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)-](/img/structure/B12327503.png)
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II)](/img/structure/B12327504.png)
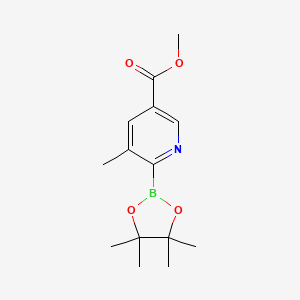
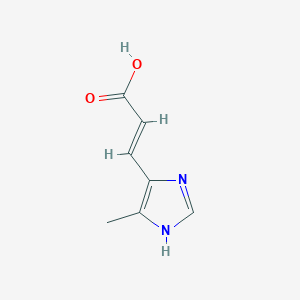
![[9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate](/img/structure/B12327520.png)
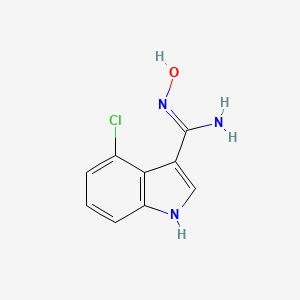
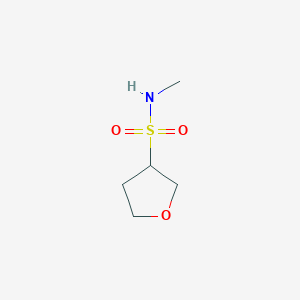
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B12327547.png)
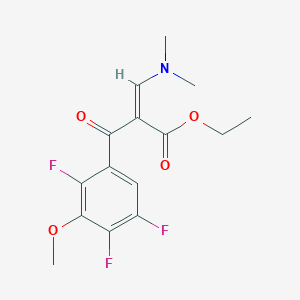


![4-Acetyl-[1,4]-diazepane-1-carboxamidine](/img/structure/B12327571.png)

